S-Gboxin

Description

Contextualizing Oxidative Phosphorylation (OXPHOS) as a Therapeutic Target in Malignancies

Oxidative phosphorylation, the primary pathway for ATP production in normal cells, involves the electron transport chain (ETC) and ATP synthase located in the inner mitochondrial membrane. aacrjournals.orgaacrjournals.org While initially thought to be downregulated in most cancers according to the Warburg effect, recent studies demonstrate that OXPHOS can be upregulated in certain cancer types, including leukemias, lymphomas, pancreatic ductal adenocarcinoma, and some melanomas. aacrjournals.org This metabolic dependency suggests that targeting OXPHOS could be an effective strategy, particularly for cancer subtypes with high mitochondrial respiration or those that become reliant on it following conventional therapies. aacrjournals.orgsci-hub.semdpi.com Inhibiting OXPHOS can reduce oxygen consumption by tumor cells, potentially alleviating tumor hypoxia and improving the efficacy of other treatments like radiotherapy or immunotherapy. aacrjournals.orgaacrjournals.org

Metabolic Reprogramming in Cancer and OXPHOS Dependence

Metabolic reprogramming allows cancer cells to adapt to their environment and meet the demands of rapid growth. mdpi.comnih.gov While aerobic glycolysis provides quick ATP and intermediates for biosynthesis, OXPHOS remains crucial for efficient energy production, especially under conditions of nutrient limitation or in specific cancer cell populations like cancer stem cells. mdpi.comsci-hub.senih.govnih.govmdpi.com Some tumors exhibit metabolic flexibility, capable of switching between glycolysis and OXPHOS, which can contribute to therapeutic resistance. aacrjournals.orgcancerbiomed.org Upregulated OXPHOS has been observed in therapy-resistant cancer stem cells and in response to certain targeted therapies, making it a key mechanism of acquired drug resistance. sci-hub.semdpi.comnih.govmdpi.com

Distinct Mitochondrial Bioenergetics in Tumor Cells

Mitochondria in tumor cells often display distinct bioenergetic properties compared to normal cells. nih.gov Cancer cells can have an unusually high mitochondrial membrane potential, resulting in a higher pH within the mitochondrial matrix. nih.govmdpi.com This elevated proton gradient across the inner mitochondrial membrane is a feature that can be exploited for antitumor reagent development. nih.gov Beyond ATP production, mitochondria in cancer cells play multifaceted roles in regulating cellular homeostasis, supporting macromolecule biosynthesis, maintaining redox balance, and generating metabolites that influence gene transcription, all of which contribute to cancer initiation, progression, and metastasis. nih.govoatext.commdpi.comelifesciences.org

Overview of Gboxin and its Functional Analog, S-Gboxin

Gboxin is a small molecule identified as an inhibitor of oxidative phosphorylation that specifically targets glioblastoma (GBM) cells while showing less toxicity to normal cells. nih.gov Gboxin compromises GBM oxygen consumption by associating with mitochondrial oxidative phosphorylation complexes in a proton gradient-dependent manner and inhibiting F0F1 ATP synthase activity. nih.govmdpi.com This mechanism exploits the elevated proton gradient present in cancer cell mitochondria. nih.gov While Gboxin demonstrates potent anti-tumor effects by inhibiting mitochondrial complex V and ATP synthesis, its clinical application is limited by factors such as poor blood circulation, limited ability to cross the blood-brain barrier, and non-specific tissue uptake. braintumourresearch.orgpatsnap.com

Derivation and Rationale for this compound Development to Enhance Pharmacokinetic Properties

To overcome the limitations of Gboxin, a functional analog, this compound, was developed through structure-activity relationship (SAR) studies. nih.gov The rationale behind the development of this compound was to retain the potent OXPHOS inhibitory activity of Gboxin while improving its pharmacokinetic properties for enhanced in vivo efficacy. nih.govadipogen.com this compound was designed to possess enhanced metabolic stability and plasma stability compared to Gboxin, making it more suitable for systemic administration in preclinical studies. nih.govadipogen.comxcessbio.com This structural modification aimed to improve the delivery and accumulation of the compound at tumor sites, thereby enhancing its anti-glioblastoma effect in vivo. braintumourresearch.org Studies have shown that this compound retains potent antitumor activity, inhibiting the growth of mouse and human glioblastoma cells with an IC50 of 470 nM. nih.govxcessbio.comselleckchem.com

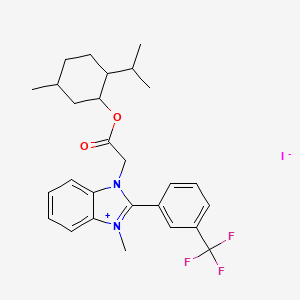

Structure

2D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAJNAWCJSUZDG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of S Gboxin Action

Direct Inhibition of Mitochondrial ATP Synthase (F0F1 ATPase/Complex V)

A core mechanism by which S-Gboxin functions is the direct inhibition of mitochondrial ATP synthase, also known as F0F1 ATPase or Complex V. This enzyme is crucial for the synthesis of ATP, utilizing the proton gradient generated by the electron transport chain researchgate.netmedchemexpress.commedchemexpress.eu. This compound has been shown to potently inhibit the activity of Complex V, leading to a suppression of oxidative phosphorylation adipogen.commedchemexpress.commdpi.comadooq.comselleckchem.com. This inhibition is a key factor in its ability to affect cellular growth and survival, particularly in cancer cells researchgate.netmedchemexpress.com.

Specificity for the F0 Subunit Proton Channel

Research indicates that this compound inhibits ATP synthase by specifically blocking the proton channel within the F0 subunit of the enzyme adipogen.comfishersci.com. The F0 subunit is embedded in the inner mitochondrial membrane and is responsible for the translocation of protons from the intermembrane space to the mitochondrial matrix, a process that drives ATP synthesis by the F1 subunit adipogen.comnih.gov. By obstructing this proton channel, this compound disrupts the flow of protons, thereby inhibiting the rotational catalysis of the F1 subunit and halting ATP production adipogen.comfishersci.com. Oligomycin (B223565), another known inhibitor of mitochondrial F0 subunit H+-ATP synthase, also acts by disrupting oxidative phosphorylation and the electron transport chain selleck.co.jp.

Differential Accumulation and Mitochondrial Targeting

A notable characteristic of this compound is its differential accumulation in cancer cells compared to normal cells, which contributes to its selective toxicity nih.govresearchgate.netresearchgate.net. This selective targeting is closely linked to the unique properties of cancer cell mitochondria.

Role of Compound Charge in Mitochondrial Association

This compound is described as a trisubstituted benzimidazolium compound containing a positive charge glpbio.com. This positive charge plays a crucial role in its association with mitochondrial oxidative phosphorylation complexes and its accumulation within the mitochondria nih.govresearchgate.net. The inner mitochondrial membrane maintains a negative membrane potential relative to the intermembrane space, driven by the pumping of protons during electron transport nih.gov. The positive charge of this compound is attracted by this negative potential, facilitating its uptake and retention within the mitochondrial matrix researchgate.netadooq.comglpbio.comuni.lu. This reliance on its positive charge for mitochondrial association has been demonstrated through structure-activity relationship studies nih.gov.

Exploitation of Aberrant Mitochondrial Membrane Potential and pH Gradient in Cancer Cells

Cancer cells often exhibit an abnormally elevated mitochondrial membrane potential and a higher pH within the mitochondrial matrix compared to normal cells nih.govresearchgate.netmdpi.comexcli.deresearchgate.net. This aberrant electrochemical gradient in cancer cell mitochondria enhances the accumulation of positively charged compounds like this compound nih.govresearchgate.netadooq.comexcli.deglpbio.comuni.luamericanelements.com. This compound exploits these unique features of mitochondrial pH and membrane potential in cancer cells, leading to its preferential accumulation and subsequent toxicity nih.govmdpi.comresearchgate.net. This differential accumulation mechanism contributes significantly to the compound's ability to selectively inhibit the growth of cancer cells while sparing normal cells nih.govresearchgate.netmedchemexpress.commdpi.comglpbio.com.

Impact on Cellular Bioenergetics

Summary of Key Bioenergetic Effects of this compound

| Bioenergetic Parameter | Effect of this compound Treatment in Cancer Cells | Supporting Evidence |

| Mitochondrial ATP Synthesis | Significantly reduced | adipogen.commdpi.comexcli.de |

| Oxygen Consumption Rate (OCR) | Reduced | nih.govresearchgate.net |

| Basal Respiration Rate | Reduced | researchgate.net |

| Mitochondrial Membrane Potential | Reduced (in some contexts) / Increased acutely (initial effect) | nih.govmdpi.comglpbio.combiosynth.com |

| Electron Transport Chain Activity | Reduced electron flow | adipogen.comfishersci.com |

Note: The effect on mitochondrial membrane potential can appear contradictory depending on the context and duration of treatment. Initial inhibition of ATP synthase can lead to an acute increase in membrane potential due to reduced proton flow back into the matrix, while prolonged inhibition and downstream effects can lead to a decrease. nih.govmdpi.comglpbio.combiosynth.com

Modulation of Oxygen Consumption Rate

The inhibition of mitochondrial ATP synthase by this compound and its parent compound Gboxin directly impacts the electron transport chain (ETC), as the processes of electron flow and ATP synthesis are coupled during oxidative phosphorylation. By blocking the F0 subunit proton channel necessary for ATP synthesis, this compound significantly reduces electron flow through the ETC fishersci.comadipogen.com. This disruption in electron transport leads to a rapid and irreversible compromise of oxygen consumption rate (OCR) in susceptible cells, such as glioblastoma cells fishersci.comadipogen.comselleckchem.combraintumor.orgmedchemexpress.eu. Studies have shown that Gboxin causes acute OCR depletion in mouse embryonic fibroblasts as well medchemexpress.eu. The reduction in oxygen consumption is a direct consequence of the impaired ability of the mitochondria to utilize oxygen as the final electron acceptor when ATP synthesis is inhibited. The effect of Gboxin on reducing oxygen consumption rate can be bypassed by the proton ionophore FCCP, indicating that the inhibition is specifically at the level of F0F1 ATP synthase/complex V caymanchem.combertin-bioreagent.com.

Perturbation of ATP Production

The primary molecular target of this compound and Gboxin is mitochondrial ATP synthase (Complex V) researchgate.netfishersci.comadipogen.comnih.govselleckchem.comexcli.deglpbio.combraintumor.orgpatsnap.comfrontiersin.orgcaymanchem.combertin-bioreagent.com. This enzyme is responsible for the synthesis of the majority of cellular ATP through oxidative phosphorylation. By inhibiting the activity of Complex V, this compound effectively blocks the conversion of ADP to ATP, leading to a significant reduction in cellular ATP production researchgate.netfishersci.comexcli.denih.govmdpi.com. This perturbation of ATP production is a key mechanism underlying the cytotoxic effects of this compound in cancer cells, which often rely heavily on OXPHOS for energy generation, particularly in nutrient-deprived conditions researchgate.netnih.govmdpi.com. The inhibition of ATP production by Gboxin has been shown to occur concurrently with a reduction in mitochondrial membrane potential researchgate.netnih.govmdpi.com. Furthermore, the decrease in ATP production and the targeting of mitochondrial complex V by Gboxin have been linked to the activation of the AMPK signaling pathway, which can subsequently influence cellular processes such as autophagy researchgate.netnih.govmdpi.com.

Illustrative Data on Gboxin/S-Gboxin Effects

While specific quantitative data tables for this compound's effect on OCR and ATP production were not extensively detailed in the provided snippets beyond descriptions of the effects, the core findings indicate a significant reduction in both parameters upon treatment. Research on Gboxin, the parent compound, provides context for the expected effects of this compound.

| Compound | Target | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Production | Cellular Selectivity |

| Gboxin | Mitochondrial Complex V (F0F1 ATP synthase) selleckchem.comglpbio.combraintumor.orgpatsnap.comfrontiersin.orgcaymanchem.combertin-bioreagent.com | Rapid and irreversible compromise fishersci.comadipogen.comselleckchem.combraintumor.orgmedchemexpress.eu | Inhibited researchgate.netfishersci.comexcli.denih.govmdpi.com | Selective for cancer cells (e.g., glioblastoma) over normal cells researchgate.netadipogen.comselleckchem.comexcli.deglpbio.comcaymanchem.combertin-bioreagent.comnih.gov |

| This compound | Mitochondrial Complex V (F0F1 ATP synthase) fishersci.comadipogen.combraintumor.org | Rapid and irreversible compromise fishersci.comadipogen.combraintumor.org | Inhibited fishersci.com | Selective for cancer cells (e.g., glioblastoma) over normal cells adipogen.combraintumor.org |

| FCCP | Proton Ionophore | Bypasses Gboxin-induced OCR reduction caymanchem.combertin-bioreagent.com | Affects ATP synthesis indirectly by disrupting proton gradient | Not selectively targeted by Gboxin/S-Gboxin mechanism caymanchem.combertin-bioreagent.com |

| Oligomycin A | Mitochondrial ATP Synthase (F0 subunit) adipogen.com | Inhibits OXPHOS adipogen.com | Inhibits ATP production | General inhibitor of ATP synthase |

| Rotenone (B1679576) | Mitochondrial Complex I adipogen.com | Inhibits OXPHOS adipogen.com | Affects ATP production | General inhibitor of Complex I |

| Atpenin A5 | Mitochondrial Complex II adipogen.com | Inhibits OXPHOS adipogen.com | Affects ATP production | General inhibitor of Complex II |

The perturbation of ATP production by this compound is a critical factor in its ability to inhibit the growth and survival of cancer cells, particularly those with high reliance on oxidative phosphorylation researchgate.netexcli.denih.govmdpi.com.

Preclinical Pharmacological Activity and Efficacy of S Gboxin

Anti-Glioblastoma (GBM) Efficacy

S-Gboxin has been specifically investigated for its efficacy against glioblastoma (GBM), the most aggressive and prevalent primary malignancy of the central nervous system. nih.gov

Inhibition of Glioblastoma Cell Proliferation

Preclinical studies have shown that this compound effectively inhibits the proliferation of glioblastoma cells. nih.govnih.govresearchgate.netmdpi.com This inhibition is linked to its ability to compromise oxygen consumption in glioblastoma cells rapidly and irreversibly. nih.govmcw.edu this compound accumulates within glioblastoma mitochondria, where it interferes with ATP synthesis by inhibiting Complex V. researchgate.netresearchgate.netpreprints.orgresearchgate.net Notably, this compound has demonstrated a low half maximal inhibitory concentration (IC50) against primary GBM cell proliferation, reported as approximately 150 nM. nih.gov

Differential Selectivity for Cancer Cells Versus Non-Malignant Cells

A key characteristic of this compound's preclinical profile is its differential selectivity, showing inhibitory effects on cancer cells while exhibiting minimal toxicity to non-malignant cells. nih.govmcw.eduresearchgate.netexlibrisgroup.com Studies have shown that this compound inhibits the growth of primary mouse and human glioblastoma cells but not that of mouse embryo fibroblasts or neonatal astrocytes. nih.govmcw.eduexlibrisgroup.com This selectivity is attributed to this compound's reliance on its positive charge to associate with mitochondrial OXPHOS complexes in a manner dependent on the proton gradient of the inner mitochondrial membrane, a feature often elevated in cancer cell mitochondria. nih.govmcw.edu

Suppression of Tumor Growth in Glioblastoma Allograft and Patient-Derived Xenograft Models

This compound has demonstrated the ability to suppress tumor growth in preclinical glioblastoma models, including allografts and patient-derived xenografts (PDXs). nih.govmcw.edunih.gov Administration of a metabolically stable this compound analogue inhibited GBM allografts and patient-derived xenografts. nih.govmcw.edu In mouse GBM allograft flank implantation models, this compound treatment led to reduced tumor volume, cellular density, and proliferation, as well as enhanced survival compared to vehicle controls. nih.gov Effective tumor inhibition was also observed in orthotopic U87MG GBM and patient-derived X01 GBM stem cell xenografts in female mice, resulting in extended survival time. nih.govpatsnap.com Studies using independent patient-derived xenografts (PDXs) further showed that this compound inhibited GBM PDX growth, evidenced by reduced cellular density, cellular proliferation, and GBM marker expression. nih.gov

Effects on Tumor Cellularity and Glioma Marker Expression in Preclinical Models

In preclinical models, this compound treatment has been shown to affect tumor cellularity and the expression of glioma markers. In mouse flank tumors, histopathology analysis indicated reduced cellularity, proliferation, and expression of high-grade glioma markers such as GFAP and Olig2 in this compound treated tumors. nih.gov Quantification of tumor cellular density and Ki67 positive cells in these models further supported these findings. nih.gov Similarly, in orthotopically transplanted primary mouse GBM cells treated locally with this compound, inhibited tumor growth was manifested by reduced hemorrhaging, cellular density, and decreased proliferation, with histopathology showing reduced expression of high-grade glioma markers. nih.gov this compound also demonstrated inhibition of GBM PDX growth as manifested by reduced cellular density, cellular proliferation, and GBM marker expression. nih.gov

Efficacy in Other Cancer Models

Beyond glioblastoma, this compound toxicity extends to established human cancer cell lines of diverse organ origin. nih.govmcw.edu A majority of tested cancer cell lines were sensitive to Gboxin, exhibiting therapeutic windows compared to resistant wild-type cells. nih.gov

Activity in Cervical Cancer Cells Under Low-Glucose Conditions

Studies have investigated the activity of Gboxin in cervical cancer cells, particularly under low-glucose conditions which can mimic the tumor microenvironment. mdpi.compreprints.orgnih.gov Under low-glucose conditions, Gboxin significantly inhibited the survival of cervical cancer cells by promoting autophagy, apoptosis, and ferroptosis. mdpi.compreprints.orgresearchgate.netnih.gov This effect was not significantly observed under normal glucose conditions. mdpi.comresearchgate.netpreprints.orgresearchgate.netnih.gov Mechanistic analysis indicated that Gboxin inhibited ATP synthesis and activated the AMPK pathway by targeting mitochondrial complex V under low-glucose conditions. mdpi.comresearchgate.netpreprints.orgresearchgate.netnih.gov This activation subsequently promoted autophagy and reduced p62 protein levels, facilitating the degradation of Nrf2 and diminishing the antioxidant capacity of the cervical cancer cells, ultimately leading to the induction of apoptosis and ferroptosis. mdpi.comresearchgate.netpreprints.orgresearchgate.netnih.gov Gboxin treatment also resulted in reduced mitochondrial membrane potential and mtDNA copy number in cervical cancer cells under low-glucose culture conditions. mdpi.comresearchgate.netpreprints.orgresearchgate.netnih.gov In vivo, Gboxin inhibited tumor growth under nutrient deprivation conditions. mdpi.comresearchgate.netresearchgate.netnih.gov

Table 1: Summary of this compound Preclinical Efficacy

| Cancer Type | Model Type | Observed Effects | Relevant Section |

| Glioblastoma (GBM) | Primary cell cultures (mouse and human) | Inhibition of proliferation nih.govnih.govresearchgate.netmdpi.com, Compromised oxygen consumption nih.govmcw.edu | 3.1.1 |

| Glioblastoma (GBM) | Mouse Embryo Fibroblasts, Neonatal Astrocytes | No significant inhibition of growth nih.govmcw.eduexlibrisgroup.com | 3.1.2 |

| Glioblastoma (GBM) | Mouse Allografts | Reduced tumor volume, cellular density, proliferation; Enhanced survival nih.gov | 3.1.3 |

| Glioblastoma (GBM) | Patient-Derived Xenografts (PDX) | Inhibition of growth, reduced cellular density, proliferation, GBM marker expression nih.govnih.govpatsnap.com | 3.1.3 |

| Glioblastoma (GBM) | Mouse Flank Tumors | Reduced cellularity, proliferation, and high-grade glioma marker expression (GFAP, Olig2) nih.gov | 3.1.4 |

| Glioblastoma (GBM) | Orthotopic Primary Mouse GBM | Reduced hemorrhaging, cellular density, proliferation; Reduced high-grade glioma marker expression nih.gov | 3.1.4 |

| Various Cancer Types | Established Human Cancer Cell Lines | Toxicity observed in a majority of lines with therapeutic windows nih.govmcw.edu | 3.2 |

| Cervical Cancer | Cell cultures (low-glucose conditions) | Inhibition of survival, promotion of autophagy, apoptosis, ferroptosis mdpi.compreprints.orgresearchgate.netnih.gov, Inhibition of ATP synthesis mdpi.comresearchgate.netpreprints.orgresearchgate.netnih.gov | 3.2.1 |

| Cervical Cancer | In vivo (nutrient deprivation conditions) | Inhibition of tumor growth mdpi.comresearchgate.netresearchgate.netnih.gov | 3.2.1 |

Inducement of Programmed Cell Death in Various Cancer Types

Research indicates that Gboxin, and by extension its analog this compound, effectively induce programmed cell death in a range of cancer cell lines. Notably, studies have demonstrated significant cell death induction in glioblastoma (GBM) cells researchgate.netuniroma2.itelifesciences.orgsemanticscholar.orgresearchgate.net. Gboxin has been shown to decrease the viability of primary mouse glioblastoma cell lines with IC50 values around 150 nM and patient-derived glioblastoma cultures with IC50 values around 1 µM researchgate.net. This compound, specifically, has been reported to inhibit the growth of mouse and human glioblastoma with an IC50 of 470 nM nih.gov.

Beyond glioblastoma, Gboxin has been found to induce apoptosis and ferroptosis in cervical cancer cells, particularly under low-glucose conditions that mimic the tumor microenvironment istun.edu.trresearchgate.netmdpi.comnih.gov. The toxicity of Gboxin has also been observed in established human cancer cell lines originating from diverse organs uniroma2.itelifesciences.orgsemanticscholar.orgijpsonline.com.

Table 1: Select Preclinical Efficacy Data of Gboxin/S-Gboxin in Cancer Cell Lines

| Compound | Cancer Type | Cell Line / Culture Type | IC50 (approximate) | Source |

| Gboxin | Glioblastoma | Primary mouse lines | ~150 nM | researchgate.net |

| Gboxin | Glioblastoma | Patient-derived cultures | ~1 µM | researchgate.net |

| This compound | Glioblastoma | Mouse and human lines | 470 nM | nih.gov |

| Gboxin | Cervical Cancer | (under low glucose) | Not specified in source | istun.edu.trresearchgate.netmdpi.comnih.gov |

| Gboxin | Various | Established human lines | Not specified in source | uniroma2.itelifesciences.orgsemanticscholar.orgijpsonline.com |

Targeted Activity in Specific Chordoma Molecular Subtypes

This compound has been identified as a potential targeted therapeutic agent for specific molecular subtypes of chordoma, a rare bone cancer nih.gov. A comprehensive proteomic analysis of chordoma tumors classified them into distinct molecular subtypes exhibiting discrete clinical prognoses and biological attributes, including oxidative phosphorylation nih.govnih.gov. Based on these findings, this compound was suggested as a targeted therapeutic strategy for the subtype characterized by altered oxidative phosphorylation nih.gov. Preclinical data demonstrated positive treatment outcomes for this subtype in vitro and in vivo nih.gov.

Mechanisms of Cell Death Induction and Cellular Remodeling

The cytotoxic effects of this compound and Gboxin are primarily mediated through the inhibition of mitochondrial oxidative phosphorylation, leading to a cascade of events that induce various forms of programmed cell death and cellular remodeling.

The central mechanism involves the inhibition of F0F1 ATP synthase (Complex V), which is crucial for ATP synthesis researchgate.netuniroma2.itelifesciences.orgsemanticscholar.orgresearchgate.netwikipedia.orgijpsonline.com. This inhibition is dependent on the proton gradient across the inner mitochondrial membrane, a feature that is often elevated in cancer cells compared to normal cells uniroma2.itelifesciences.orgsemanticscholar.orgijpsonline.com. Disrupting ATP synthesis and mitochondrial function triggers multiple downstream effects.

Induction of Apoptosis

Apoptosis, or programmed cell suicide, is a key mode of cell death induced by Gboxin and this compound. Studies in glioblastoma cells have shown that Gboxin treatment leads to an apoptosis molecular signature within three days uniroma2.it. Gboxin halts the cell cycle and induces apoptosis in primary low-passage glioblastoma cells researchgate.net. In glioblastoma cell lines, Gboxin promotes apoptosis in both temozolomide-sensitive and temozolomide-resistant cells unpaywall.org. For instance, Gboxin treatment increased the percentage of apoptotic cells in LN229 and GBM8401 glioblastoma cell lines, as well as their temozolomide-resistant counterparts . Gboxin has also been shown to inhibit the expression of the anti-apoptotic marker survivin in glioblastoma cells in a concentration-dependent manner . In cervical cancer cells, Gboxin notably enhanced apoptosis under low-glucose conditions istun.edu.trresearchgate.netmdpi.comnih.gov.

Induction of Ferroptosis

Ferroptosis, an iron-dependent form of regulated cell death, is another pathway activated by Gboxin, particularly in cervical cancer cells under low-glucose conditions istun.edu.trresearchgate.netmdpi.comnih.gov. Mechanistic analysis revealed that Gboxin-induced ferroptosis is linked to the promotion of autophagy-mediated inhibition of Nrf2 signaling istun.edu.trresearchgate.netmdpi.comnih.gov. By reducing p62 protein levels, Gboxin facilitates the degradation of Nrf2 via the p62-Keap1-Nrf2 axis, thereby diminishing the antioxidant capacity of the cancer cells and increasing reactive oxygen species (ROS) levels, which ultimately contributes to ferroptosis induction istun.edu.trresearchgate.netmdpi.comnih.gov. The ferroptosis inhibitor Fer-1 was shown to mitigate Gboxin-induced cell death in cervical cancer cells researchgate.net.

Promotion of Autophagy

Gboxin has been observed to promote autophagy in cervical cancer cells, particularly under low-glucose conditions istun.edu.trresearchgate.netmdpi.comnih.gov. This process is mediated by the activation of the AMPK signaling pathway, which is triggered by Gboxin's targeting of mitochondrial complex V and the subsequent inhibition of ATP synthesis istun.edu.trresearchgate.netmdpi.comnih.gov. Increased AMPK activation leads to reduced p62 protein levels, which in turn facilitates the degradation of Nrf2 and contributes to the induction of both apoptosis and ferroptosis istun.edu.trresearchgate.netmdpi.comnih.gov. Autophagy can influence the apoptotic process by modulating ROS levels and mitochondrial function istun.edu.trresearchgate.net.

Cell Cycle Arrest

In addition to inducing cell death, Gboxin and this compound can also cause cell cycle arrest in cancer cells. Gboxin has been shown to halt the cell cycle in the G1/G0 phase in primary low-passage glioblastoma cells uniroma2.itresearchgate.net. Studies in glioblastoma cell lines have demonstrated that Gboxin can induce cell cycle arrest at either the G1 or S phase, depending on the specific cell line and its sensitivity to temozolomide (B1682018) unpaywall.orgbiomolther.org. For instance, Gboxin treatment caused G1 phase arrest in LN229 and temozolomide-resistant LN229 and GBM8401 cells, while it induced S phase arrest in parental GBM8401 cells unpaywall.org.

Table 2: Effect of Gboxin on Cell Cycle Distribution in Glioblastoma Cell Lines

| Cell Line | Treatment (Gboxin) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Source |

| LN229 (Control) | - | 86.3 | Not specified | Not specified | unpaywall.org |

| LN229 (Treated) | Yes | 96.6 (p<0.001) | Not specified | Not specified | unpaywall.org |

| LN229 TMZ-R (Control) | - | 74.0 | Not specified | Not specified | unpaywall.org |

| LN229 TMZ-R (Treated) | Yes | Not specified | Not specified | 80.2 (p<0.01) | unpaywall.org |

| GBM8401 (Control) | - | 89.26 | 4.1 | Not specified | unpaywall.org |

| GBM8401 (Treated) | Yes | 81.16 (p<0.05) | 15.1 (p<0.05) | Not specified | unpaywall.org |

| GBM8401 TMZ-R (Control) | - | 56.7 | Not specified | Not specified | unpaywall.org |

| GBM8401 TMZ-R (Treated) | Yes | 81.6 (p<0.001) | Not specified | Not specified | unpaywall.org |

Note: Specific percentages for all phases were not consistently available across all cited sources for all cell lines and treatments.

Overcoming Drug Resistance

Drug resistance in cancer, including GBM, can arise through various mechanisms, with metabolic reprogramming playing a significant role fluoroprobe.comamericanelements.comcenmed.com. The increased dependence on OXPHOS observed in some resistant cancer cells provides a rationale for targeting this pathway to restore sensitivity to conventional therapies wikipedia.orgmims.comuni.luguidetopharmacology.org. This compound, as an OXPHOS inhibitor, has been investigated for its potential to overcome such resistance .

Efficacy Against Temozolomide (TMZ)-Resistant Glioblastoma Cells

Studies have evaluated the efficacy of Gboxin (with this compound used as an analog in in vivo models) against TMZ-resistant GBM cells wikipedia.orgguidetopharmacology.org. These investigations revealed that Gboxin suppresses the growth of both TMZ-sensitive and TMZ-resistant GBM cells wikipedia.orgguidetopharmacology.org. The mechanisms underlying this effect include the inhibition of cell proliferation, induction of apoptosis, and a reduction in OXPHOS activity and ATP production wikipedia.orgguidetopharmacology.org.

Detailed research findings indicate that Gboxin effectively inhibited the growth of TMZ-resistant glioma cell lines guidetopharmacology.org. Experiments conducted in vitro demonstrated that Gboxin promoted apoptosis and induced G1-phase cell cycle arrest in both TMZ-sensitive and TMZ-resistant GBM cells guidetopharmacology.org. Furthermore, the efficacy of Gboxin against TMZ-resistant GBM was confirmed in in vivo models, where Gboxin treatment significantly inhibited the growth of TMZ-resistant-induced glioma xenografts compared to control groups wikipedia.orgguidetopharmacology.org. Tumor size, growth rate, and tumor weight were all reduced following Gboxin treatment in these models wikipedia.org. These results highlight Gboxin, and by extension its analog this compound used in these studies, as a promising therapeutic agent for both TMZ-sensitive and TMZ-resistant GBM wikipedia.orgguidetopharmacology.org.

The key findings regarding the efficacy of Gboxin/S-Gboxin against TMZ-resistant glioblastoma cells are summarized in the table below:

| Finding | Description |

| Inhibition of Cell Growth | Suppresses growth in both TMZ-sensitive and TMZ-resistant GBM cell lines. wikipedia.orgguidetopharmacology.org |

| Induction of Apoptosis | Promotes programmed cell death in TMZ-sensitive and TMZ-resistant GBM cells. wikipedia.orgguidetopharmacology.org |

| Reduction in OXPHOS Activity | Decreases the activity of oxidative phosphorylation in GBM cells. wikipedia.orgguidetopharmacology.org |

| Reduction in ATP Production | Leads to decreased cellular energy production in GBM cells. wikipedia.orgguidetopharmacology.org |

| Induction of Cell Cycle Arrest | Induces G1-phase cell cycle arrest in GBM cells. guidetopharmacology.org |

| In Vivo Efficacy | Inhibits the growth of TMZ-resistant glioma in subcutaneous xenograft models. wikipedia.orgguidetopharmacology.org |

| Mechanism of Action | Selectively inhibits mitochondrial complex V (ATP synthase). wikipedia.orgguidetopharmacology.orgfishersci.ca |

Molecular Signaling Pathways Modulated by S Gboxin

Regulation of the AMPK Signaling Pathway

S-Gboxin, similar to its parent compound Gboxin, has been found to activate the AMPK signaling pathway. This activation is linked to its interaction with mitochondrial complex V, which is involved in ATP synthesis. mdpi.compreprints.orgresearchgate.net Inhibition of ATP synthesis by Gboxin leads to the activation of AMPK. mdpi.compreprints.org Increased AMPK activation subsequently promotes autophagy. mdpi.compreprints.orgresearchgate.net

Interaction with the p62-Keap1-Nrf2 Axis and Antioxidant Capacity

The activation of AMPK by this compound (via Gboxin) and the subsequent promotion of autophagy lead to a reduction in p62 protein levels. mdpi.compreprints.orgresearchgate.net p62 is an adaptor protein that can inhibit the interaction between Keap1 and Nrf2, thereby enhancing Nrf2 stability and activity. mdpi.com The decreased levels of p62 protein facilitate the degradation of Nrf2 by regulating the p62-Keap1-Nrf2 axis. mdpi.compreprints.orgresearchgate.net This degradation of Nrf2 diminishes the antioxidant capacity of cells. mdpi.compreprints.orgresearchgate.net

Modulation of ATF4 and Phospho-S6 Expression

Studies have shown that this compound can upregulate the expression of Activating Transcription Factor 4 (ATF4) and suppress the expression of phosphorylated S6 (phospho-S6). researchgate.net This modulation is similar to the effects observed with the original compound Gboxin. researchgate.net ATF4 is a transcription factor involved in the integrated stress response, while phospho-S6 is an indicator of mTORC1 activity, which plays a central role in regulating cell growth and metabolism. nih.govoncotarget.com Upregulation of ATF4 and suppression of phospho-S6 expression suggest that this compound influences cellular stress responses and inhibits pathways related to cell growth. researchgate.netnih.govresearchgate.net

Structure Activity Relationships and Analog Development in S Gboxin Research

Identification of Essential Structural Features for Biological Activity

Structure-activity relationship (SAR) studies on the parent compound, Gboxin, have provided insights into the molecular determinants of its inhibitory function. A key finding from these studies is that the positive charge on Gboxin is essential for its activity nih.gov. This positive charge is crucial for the compound's association with mitochondrial oxidative phosphorylation complexes, a process dependent on the proton gradient across the inner mitochondrial membrane nih.govresearchgate.net. This interaction leads to the inhibition of F0F1 ATP synthase activity, a central component of oxidative phosphorylation nih.govfishersci.com. The accumulation of Gboxin in the mitochondria of cancer cells, which exhibit an elevated mitochondrial membrane potential and higher pH in the mitochondrial matrix, is facilitated by this positive charge and is linked to its selective toxicity towards these cells researchgate.netresearchgate.netmdpi.com.

Development of S-Gboxin to Enhance Metabolic and Plasma Stability for In Vivo Applications

While the parent compound Gboxin demonstrated potent anti-GBM activity in vitro, its application in vivo was limited by poor metabolic and plasma stability, resulting in a very short elimination half-life nih.govnih.gov. To overcome these limitations and enable in vivo studies, a functional analog, this compound, was developed through SAR studies medchemexpress.comnih.gov. This compound was specifically designed to retain the essential biological activity of Gboxin while possessing enhanced metabolic and plasma stability medchemexpress.comnih.govfishersci.comarctomsci.comxcessbio.com. This improved stability and favorable pharmacokinetic (PK) properties made this compound suitable for in vivo investigations into its antitumor efficacy medchemexpress.comnih.govarctomsci.comxcessbio.com. Studies in mouse models demonstrated that this compound treatment inhibited the growth of glioblastoma allografts and patient-derived xenografts nih.gov.

Characterization of Other Functional Analogs

Beyond this compound, research has led to the characterization of other functional analogs designed for specific research purposes or expanded therapeutic indications.

Biotinylated Analogs for Mechanistic Probes

To further investigate the mechanism of action of Gboxin and its interaction with cellular components, biotinylated analogs have been developed nih.gov. One such analog, B-Gboxin, was created to be amenable to modification with a biotin (B1667282) moiety nih.gov. B-Gboxin retained key properties of Gboxin, including the inhibition of oxygen consumption rate (OCR), induction of ATF4, and reduction of phospho-S6 protein nih.gov. Although B-Gboxin showed a higher IC50 value for HTS cells (1,530 nM) compared to the parent Gboxin (150 nM) or this compound (470 nM), its biotin tag allowed for pull-down experiments nih.govresearchgate.net. These experiments, using B-Gboxin treated cells, enabled the resolution of multiple silver-stained bands through electrophoresis, facilitating the identification of proteins that interact with the compound and providing valuable insights into its molecular targets nih.gov.

Advanced Methodologies in S Gboxin Research

In Vitro Cellular Assays for Functional Characterization

In vitro cellular assays are fundamental tools used to evaluate the biological effects of S-Gboxin on cells in a controlled laboratory setting. These assays provide insights into how this compound impacts key cellular functions such as proliferation, viability, and mitochondrial activity.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are routinely used to determine the effect of this compound on cell growth and survival. These assays measure the number of viable cells or their metabolic activity after treatment with varying concentrations of this compound over different time periods. For instance, studies have shown that this compound inhibits the growth of mouse and human glioblastoma (GBM) cells with an IC₅₀ of 470 nM adipogen.commedchemexpress.com. Gboxin, the parent compound, has been shown to specifically inhibit the growth of primary mouse and human glioblastoma cells but not mouse embryonic fibroblasts or neonatal astrocytes nih.govmedchemexpress.comselleck.co.jp. Cell viability assays using methods like MTS and Cell Titer-Glo have demonstrated a concentration-dependent decrease in the viability of GBM cells treated with Gboxin researchgate.netbiorxiv.org. Irreversible growth inhibition in HTS cells (a type of primary GBM cell) was observed as early as 6 hours following Gboxin exposure nih.govresearchgate.net.

Table 1: this compound and Gboxin Inhibition of Cell Viability

| Compound | Cell Line/Type | IC₅₀ (approx.) | Assay Method | Reference |

| This compound | Mouse and Human Glioblastoma (GBM) | 470 nM | Cell-Titer-Glo | adipogen.commedchemexpress.com |

| Gboxin | Primary mouse glioblastoma | ~150 nM | Not specified | caymanchem.com |

| Gboxin | Patient-derived glioblastoma | ~1 µM | Not specified | caymanchem.com |

| Gboxin | HTS cells (Primary GBM) | 150 nM | Not specified | medchemexpress.com |

| Gboxin | HTS cells (Primary GBM) | ~350 nM | Cell viability | nih.gov |

| Gboxin | MEFs | >5 µM | Cell viability | nih.gov |

Mitochondrial Oxygen Consumption Rate Measurements

Mitochondrial oxygen consumption rate (OCR) measurements are employed to assess the impact of this compound on cellular respiration, a key function of mitochondria. These measurements, often performed using Seahorse analyzer assays, quantify the rate at which cells consume oxygen, reflecting the activity of the electron transport chain and oxidative phosphorylation. Studies on Gboxin have shown that it rapidly and irreversibly compromises oxygen consumption in glioblastoma cells nih.govselleck.co.jpnih.govmedkoo.com. Gboxin causes a dose-dependent inhibition of OCR, comparable in potency to other well-characterized OXPHOS inhibitors nih.govresearchgate.net. While Gboxin caused acute OCR depletion in both HTS cells and MEFs, MEFs and astrocytes showed recovery from this depletion over longer periods, indicating a differential effect on cancer versus non-cancer cells nih.govresearchgate.net. This compound has also been shown to lead to a strong reduction in the oxygen consumption rate of CH22 cells (a chordoma cell line) nih.gov.

Mitochondrial Membrane Potential Assessment

Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. Assays measuring ΔΨm, such as those using fluorescent dyes like Tetramethylrhodamine ethyl ester (TMRE), can reveal whether this compound affects the electrochemical gradient across the inner mitochondrial membrane. Gboxin has been observed to cause an acute increase in mitochondrial membrane potential, similar to the effect of oligomycin (B223565) A, an inhibitor of Complex V nih.govresearchgate.net. Conversely, inhibitors of Complex I and Complex III, such as rotenone (B1679576) and antimycin A, cause a reduction in membrane potential nih.govresearchgate.net. Extended exposure to Gboxin has been shown to reduce membrane potential in HTS cells but not in MEFs nih.gov. A decrease in mitochondrial membrane potential in cervical cancer cells under low-glucose conditions after Gboxin treatment has also been reported mdpi.com.

ATP Synthesis Activity Measurements

ATP synthesis activity measurements directly assess the ability of mitochondria to produce ATP through oxidative phosphorylation. This compound, being an OXPHOS inhibitor targeting ATP synthase (Complex V), is expected to reduce ATP production. Studies confirm that Gboxin inhibits the activity of F₀F₁ ATP synthase nih.govmedchemexpress.comselleck.co.jpcaymanchem.comnih.govmedkoo.combraintumor.orgselleckchem.commedchemexpress.com. This inhibition is dependent on the proton gradient of the inner mitochondrial membrane nih.govselleck.co.jpnih.govbraintumor.org. Gboxin has been shown to inhibit the production of ATP in cervical cancer cells under low-glucose conditions mdpi.com. This compound treatment also led to a strong reduction in the expression of ATP5A1, a subunit of mitochondrial ATP synthase, in CH22 cells nih.gov.

Proteomic Approaches for Molecular Classification and Target Identification

Proteomic approaches are powerful techniques used to study the entire set of proteins within a cell or tissue. These methods can help in classifying different cell states or subtypes based on their protein profiles and in identifying the specific protein targets that this compound interacts with.

Tandem Mass Tag-Based Proteomics

Tandem Mass Tag (TMT)-based proteomics is a quantitative proteomic technique that uses isobaric tags to label peptides from different samples. These labeled samples are then pooled and analyzed by mass spectrometry, allowing for the simultaneous identification and quantification of thousands of proteins across multiple conditions. TMT-based proteomic analysis has been utilized in studies involving this compound, particularly in the context of molecular classification. For example, tandem mass tag-based proteomic analysis has been used to classify chordoma into distinct molecular subtypes, and this compound has been suggested as a potential targeted therapeutic strategy for the mesenchymal-derived subtype characterized by mitochondrial OXPHOS nih.govnih.govoup.compatsnap.com. This highlights the utility of TMT-based proteomics in identifying patient populations that may be responsive to this compound treatment based on their protein expression profiles. TMT technology enables multiplexing, allowing for the simultaneous analysis of multiple samples, which enhances accuracy and reduces experimental variability in quantitative proteomics wikipedia.orgcreative-proteomics.comthermofisher.com.

Table 2: this compound as a Targeted Therapy Based on Proteomic Classification

| Cancer Type | Proteomic Subtype | Characteristic | Suggested Targeted Therapy | Reference |

| Chordoma | Mesenchymal-derived | Mitochondrial OXPHOS | This compound | nih.govnih.govoup.com |

Integration of Proteomics for Precision Treatment Strategies

Proteomics, the large-scale study of proteins, plays a significant role in understanding the effects of this compound and developing precision treatment strategies. By analyzing the protein profiles of cells or tissues treated with this compound, researchers can identify specific protein targets, affected pathways, and potential biomarkers of response or resistance.

Studies have integrated clinical and proteomic subtyping to classify malignancies like chordoma into molecular subtypes with distinct biological attributes nih.govresearchgate.net. This classification can suggest targeted therapeutic strategies, including the use of this compound for specific subtypes, such as those exhibiting dependence on oxidative phosphorylation nih.govresearchgate.net. This approach underscores how proteomic analysis can inform precision treatment by linking a compound's mechanism, like this compound's OXPHOS inhibition, to the specific molecular characteristics of a tumor nih.govresearchgate.net. Tandem mass tag-based proteomic analysis and non-negative matrix factorization clustering have been used in this context to classify tumors and identify potential therapeutic vulnerabilities nih.govresearchgate.net.

Metabolomics in Understanding Metabolic States and Vulnerabilities

Metabolomics, the comprehensive study of metabolites, is instrumental in understanding the metabolic states of cells and identifying vulnerabilities that can be targeted by compounds like this compound. Given that this compound targets mitochondrial OXPHOS, a key metabolic pathway, metabolomic analysis can reveal how cells adapt to or are affected by this inhibition. Metabolomics can shed light on the intricate metabolic profiles of tumors, offering avenues for developing innovative therapeutic targets customized to specific metabolic phenotypes mdpi.com.

Untargeted Metabolomics for Global Metabolic Profiling

Untargeted metabolomics involves the global analysis of all measurable metabolites in a biological sample. This approach can provide a broad overview of the metabolic changes induced by this compound treatment, helping to identify unexpected effects or compensatory metabolic pathways activated in response to OXPHOS inhibition. Untargeted metabolomics experiments have identified significant differences in metabolite levels in various biological contexts, such as before and after radiation treatment in GBM nih.gov. This global profiling can help in understanding the complex metabolic reprogramming that occurs in cancer cells and how it might be modulated by agents like this compound. Advanced chemistry detection techniques such as high-performance liquid chromatography–quadrupole time of flight (HPLC-qTOF) are utilized in untargeted metabolomics to measure hundreds or thousands of metabolites iastatedigitalpress.com.

Pathway-Specific Metabolomic Studies

Pathway-specific metabolomic studies focus on measuring metabolites within or related to particular metabolic pathways. For this compound research, this could involve detailed analysis of metabolites in the OXPHOS pathway, glycolysis, or pathways involved in energy metabolism and redox balance. These studies can confirm the direct impact of this compound on its intended targets and reveal how interconnected metabolic networks are affected. Pathway-specific studies in cancer cells have shown metabolic transitions, such as a shift from glycolysis to oxidative phosphorylation, which could be relevant when studying the effects of an OXPHOS inhibitor like this compound nih.gov. Understanding these pathway-specific changes is crucial for identifying metabolic vulnerabilities and predicting treatment response nih.gov.

Molecular Biology Techniques for Pathway Validation

Molecular biology techniques are essential for validating the effects of this compound on specific proteins and pathways identified through proteomic and metabolomic studies. These techniques provide detailed information at the molecular level, confirming changes in protein expression, phosphorylation status, and gene activity.

Western Blot Analysis of Protein Expression and Phosphorylation

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. In this compound research, Western blotting has been employed to assess changes in the expression and phosphorylation status of proteins involved in pathways affected by this compound, such as the OXPHOS pathway, stress response pathways, and cell death pathways researchgate.netpreprints.orgmdpi.com. For example, representative Western blots have shown that this compound can upregulate ATF4 and suppress phospho-S6 expression in certain cell lines, similar to the original compound Gboxin researchgate.net. Western blotting has also been used to analyze apoptosis-related proteins like Bcl-2, Bax, and cleaved Caspase-3, as well as autophagy-related proteins like p62 and LC3II, to understand the mechanisms of this compound-induced cell death preprints.orgmdpi.com. Additionally, Western blotting can confirm the activation of signaling pathways such as the AMPK pathway following this compound treatment preprints.orgmdpi.com.

Advanced Preclinical In Vivo Models

Advanced preclinical in vivo models are critical for evaluating the efficacy and pharmacokinetics of this compound in a living system, providing insights into its potential therapeutic utility and behavior in a complex tumor microenvironment. These models allow researchers to study the compound's effects on tumor growth, metastasis, and interaction with the host environment.

This compound has been described as having pharmacokinetic properties suitable for in vivo studies, including metabolic stability researchgate.net. Preclinical in vivo models, such as mouse xenograft models where human cancer cells are implanted into immunodeficient mice, have been used to evaluate the effects of this compound on tumor growth sci-hub.seresearchgate.net. Studies have shown that this compound was able to reduce the growth of human glioblastoma xenografts in mice sci-hub.se. Patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models in mice are also utilized to investigate drug response in a more clinically relevant setting, integrating clinical and proteomic subtyping researchgate.netnih.gov. These models help to bridge the gap between in vitro findings and potential clinical applications researchgate.netnih.govjkns.or.kr. For instance, nude mice subcutaneously inoculated with specific cell lines have been treated with this compound to assess tumor growth and other parameters researchgate.net.

Glioblastoma Allograft and Xenograft Models

Allograft and xenograft models are fundamental tools in cancer research for assessing the anti-tumor activity of compounds. In the context of this compound research, these models have provided initial evidence of its efficacy against glioblastoma.

Studies utilizing mouse GBM (HTS cells) allograft flank implantation models have demonstrated that this compound treatment can inhibit tumor growth. nih.gov This inhibition was evidenced by a reduction in tumor volume, decreased cellular density, and suppressed proliferation. nih.gov Furthermore, histopathological analysis of treated tumors showed reduced expression of high-grade glioma markers. nih.gov

Xenograft models, involving the transplantation of human cancer cells into immunocompromised mice, have also been employed. Research using a subcutaneous xenograft model with temozolomide-resistant (TMZ-R) LN229 cells confirmed that Gboxin can attenuate TMZ resistance and inhibit tumor growth in vivo. nih.gov While this compound itself did not show efficacy against non-small cell lung cancer in vivo, studies with a Gboxin analog (Y9) in a xenograft mouse model for NSCLC demonstrated tumor growth suppression, highlighting the potential for structural modifications to influence activity and specificity. patsnap.com Orthotopic xenograft models, where GBM cells are implanted directly into the mouse brain, offer a more relevant microenvironment. Orthotopic U87MG GBM xenografts have been used to evaluate this compound delivered via innovative systems, showing effective tumor inhibition. researchgate.netresearchgate.net

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are increasingly utilized in preclinical glioblastoma research due to their ability to better recapitulate the heterogeneity and characteristics of human tumors compared to established cell lines. championsoncology.comnih.govfrontiersin.org These models are generated by implanting tumor tissue or dissociated tumor cells directly from a patient into immunocompromised mice, minimizing genetic drift associated with in vitro culture. championsoncology.comfrontiersin.org

Administration of a metabolically stable analog of Gboxin has been shown to inhibit the growth of patient-derived xenografts. nih.govnih.govresearchgate.netcornell.edu Specifically, this compound demonstrated inhibitory effects on the growth of two independent patient-derived xenografts. nih.gov The use of PDX models, such as patient-derived X01 GBM stem cell xenografts in orthotopic settings, has been instrumental in evaluating the efficacy of advanced delivery systems for this compound, showing effective tumor inhibition and extended survival times. researchgate.netresearchgate.net These models provide a more clinically relevant platform for assessing the potential of this compound and its delivery strategies.

Innovative Delivery Systems for Enhanced Therapeutic Efficacy

Despite its promising anti-tumor activity, the clinical application of this compound is significantly hindered by challenges related to its delivery, including poor blood circulation, limited ability to cross the blood-brain barrier (BBB), and non-specific uptake by non-target tissues. researchgate.netmdpi.comresearchgate.netbraintumourresearch.orgnih.gov These limitations result in insufficient accumulation of this compound at the glioblastoma site. researchgate.netbraintumourresearch.orgnih.gov To overcome these hurdles and enhance the therapeutic efficacy of this compound, innovative delivery systems are being developed. researchgate.net

Nanomedicine-Based Strategies

Nanomedicine approaches offer significant advantages for drug delivery in cancer therapy, particularly for targeting specific cells and organelles. nih.govfrontiersin.org Nanocarriers can improve the stability and biocompatibility of therapeutic agents, extend their circulation half-life, and enhance their accumulation within targeted tissues. nih.gov

In the context of this compound, nanomedicine strategies are being explored to improve its delivery to glioblastoma cells and their mitochondria. A biomimetic nanomedicine, referred to as HM-NPs@G (cancer cell-mitochondria hybrid membrane-coated Gboxin-loaded nanoparticles), has been engineered for this purpose. researchgate.netresearchgate.netresearchgate.net This system utilizes a reactive oxygen species (ROS)-responsive polymer to facilitate the controlled release of this compound at the tumor site, leveraging the often elevated ROS levels in the tumor microenvironment. researchgate.netnih.govnih.gov Nanomedicine platforms also hold potential for co-delivering therapeutic agents with imaging agents, which could aid in monitoring drug distribution and predicting treatment response. nih.gov

Cellular Hybrid Membrane-Coated Nanosystems

Cellular hybrid membrane-coated nanosystems represent a cutting-edge approach in nanomedicine, designed to leverage the natural targeting and stealth properties of biological membranes. Coating nanoparticles with cell membranes can help them evade immune surveillance and provide specific targeting capabilities. researchgate.netnih.gov

For this compound delivery to glioblastoma, nanosystems coated with a hybrid membrane derived from cancer cells and mitochondria have been developed. researchgate.netbraintumourresearch.orgnih.govnih.govacs.org The HM-NPs@G system, coated with a cancer cell-mitochondria hybrid membrane, has shown improved pharmacokinetic profiles, including enhanced blood circulation time (4.90 hours for HM-NPs@G versus 0.47 hours for free Gboxin) and increased tumor accumulation (7.73% injected dose per gram of tissue for HM-NPs@G versus 1.06% for free Gboxin). researchgate.netnih.gov This hybrid coating endows the nanoparticles with improved biocompatibility, enhanced BBB permeability, and dual targeting capabilities towards both tumor cells and mitochondria. researchgate.netnih.gov Studies using orthotopic U87MG GBM and patient-derived X01 GBM stem cell xenografts have demonstrated that HM-NPs@G leads to effective tumor inhibition and extended survival time compared to free this compound. researchgate.netresearchgate.netnih.gov Another approach has utilized a hybrid biomimetic membrane from red blood cells and cancer cells to coat mesoporous silica (B1680970) nanoparticles loaded with Gboxin, showing specific self-recognition of GBM cells and significant anti-proliferation effects in vitro. eurekaselect.com

The following table summarizes key findings from in vivo studies using advanced preclinical models and innovative delivery systems for this compound:

| Model Type | This compound Formulation / Delivery System | Key Findings |

| Mouse GBM (HTS cells) Allograft (flank) | This compound (intraperitoneal) | Inhibited tumor growth, reduced tumor volume, decreased cellularity, suppressed proliferation, reduced glioma markers. nih.gov |

| Glioma Subcutaneous Xenograft (LN229 TMZ-R cells) | Gboxin (intraperitoneal) | Attenuated TMZ resistance, inhibited tumor growth. nih.gov |

| Patient-Derived Xenografts (Two independent lines) | This compound (Administration method not specified in detail) | Inhibited tumor growth. nih.gov |

| Orthotopic U87MG GBM Xenograft | HM-NPs@G (Cancer cell-mitochondria hybrid membrane) | Effective tumor inhibition, extended survival time. researchgate.netresearchgate.netnih.gov Improved tumor accumulation (7.73% ID/g vs 1.06% for free Gboxin). researchgate.netnih.gov |

| Patient-Derived X01 GBM Stem Cell Xenograft | HM-NPs@G (Cancer cell-mitochondria hybrid membrane) | Effective tumor inhibition, extended survival time. researchgate.netresearchgate.netnih.gov |

These findings underscore the potential of this compound in glioblastoma treatment and highlight the critical role of advanced preclinical models and innovative delivery systems in enhancing its therapeutic efficacy by improving tumor targeting and accumulation.

Future Directions and Research Gaps in S Gboxin Studies

Comprehensive Elucidation of Resistance Mechanisms to OXPHOS Inhibition

Understanding the mechanisms by which cancer cells develop resistance to OXPHOS inhibitors like S-Gboxin is crucial for overcoming treatment limitations and improving therapeutic outcomes. Research indicates that resistance to OXPHOS inhibitors, including Gboxin, can involve various cellular adaptations. For instance, the cooperative action of NNMT and DNMT1 has been implicated in conferring resistance to OXPHOS inhibitors in cancer cells. researchgate.net Elevated NNMT expression has been shown to reduce the sensitivity of hepatocellular carcinoma cells to Gboxin by regulating NAD+ metabolism. researchgate.net

Furthermore, resistance to Gboxin may require a functional mitochondrial permeability transition pore (mPTP), which regulates pH and can impede the accumulation of Gboxin within the mitochondrial matrix. nih.gov The differential regulation of mPTP in normal versus cancer cells warrants further investigation to understand its influence on drug efficacy. sci-hub.se

Studies have also observed heterogeneity in the response to OXPHOS inhibitors among cancer cells, even within the same tumor type. biorxiv.org For example, glioblastoma cells derived from different regions of a tumor (e.g., core vs. margin) can exhibit varying degrees of sensitivity to Gboxin, potentially linked to differences in metabolic profiles and proliferative capacity. biorxiv.org Cells with higher 5-ALA fluorescence, often associated with greater proliferation, have shown increased resistance to Gboxin. biorxiv.org

Future research should focus on:

Identifying the complete spectrum of genetic and non-genetic alterations that confer resistance to this compound.

Investigating the dynamic metabolic reprogramming that occurs in response to this compound treatment and how these shifts contribute to resistance.

Developing strategies to circumvent or reverse identified resistance mechanisms, potentially through combination therapies or novel drug delivery systems.

Exploration of Optimal Combination Therapeutic Strategies with this compound

Combining OXPHOS inhibitors with other therapeutic agents holds promise for enhancing anti-tumor efficacy and overcoming resistance. Preclinical data suggest that OXPHOS inhibitors can be advantageously combined with tyrosine kinase inhibitors and glycolysis inhibitors to induce a lethal energy crisis in cancer cells. sci-hub.se

Specific examples of successful combinations with OXPHOS inhibitors (though not always this compound specifically) include the combination of imatinib (B729) (a tyrosine kinase inhibitor) with VLX600 to control tumor growth in mouse models of gastrointestinal stromal tumors. sci-hub.se Resistance to certain therapies, such as the Bruton's tyrosine kinase inhibitor ibrutinib (B1684441) in mantle cell lymphoma, can lead to a metabolic shift towards increased OXPHOS dependency, thereby sensitizing cells to complex I inhibitors like IACS-010759. sci-hub.se

Given that this compound targets OXPHOS, exploring its synergistic potential with other classes of anti-cancer drugs is a critical area for future research. This includes combinations with:

Chemotherapeutic agents (e.g., temozolomide (B1682018) in glioblastoma, as Gboxin has shown efficacy in TMZ-resistant GBM cells). excli.deexcli.de

Targeted therapies that modulate other metabolic pathways or signaling cascades.

Immunotherapies, considering the emerging understanding of the interplay between tumor metabolism and the immune microenvironment. sci-hub.se

Identifying optimal drug combinations and scheduling will require rigorous preclinical testing and clinical evaluation.

Detailed Analysis of this compound's Impact Across Diverse Cancer Phenotypes and Metabolic Subtypes

Cancer is a heterogeneous disease, with significant metabolic diversity existing both between different cancer types and within individual tumors. mdpi.comresearchgate.net While this compound has shown efficacy in glioblastoma, its impact on other cancer phenotypes and metabolic subtypes requires detailed investigation.

Certain cancer subtypes may preferentially rely on OXPHOS for energy production, particularly in glucose-limiting conditions or following treatment-induced metabolic adaptation. mdpi.com For example, some studies suggest that cancer stem cells often exhibit upregulated OXPHOS. sci-hub.semskcc.org Given that this compound appears to target glioblastoma stem cells by inhibiting OXPHOS, its efficacy in targeting stem-like populations in other cancers warrants exploration. mskcc.org

The metabolic landscape of tumors is influenced by genetic alterations and the tumor microenvironment. mdpi.comresearchgate.net Mutations in metabolic enzymes like IDH1 can drive diverse metabolic phenotypes in gliomas. researchgate.net Understanding how these different metabolic profiles influence sensitivity or resistance to this compound is crucial for identifying patient populations most likely to benefit from this therapy.

Future research directions include:

Evaluating the efficacy of this compound across a broad range of cancer types and subtypes, characterized by different metabolic dependencies (e.g., highly glycolytic vs. OXPHOS-dependent).

Investigating the influence of the tumor microenvironment, including nutrient availability and the presence of stromal and immune cells, on this compound's activity.

Utilizing advanced techniques such as single-cell RNA sequencing and metabolic profiling to understand the heterogeneous response to this compound at the cellular level.

Investigation of Long-Term Effects and Potential for Recurrence Prevention

While initial studies demonstrate the anti-tumor activity of this compound, research into its long-term effects and potential for preventing cancer recurrence is essential. Cancer recurrence remains a major challenge in many malignancies, including glioblastoma, where the invasive nature of the tumor and the presence of resistant cells contribute to high recurrence rates. excli.deaaroncohen-gadol.com

Understanding whether this compound can effectively eliminate cancer stem cells or other populations responsible for minimal residual disease is critical for assessing its potential in preventing recurrence. Studies on Gboxin suggest it targets glioblastoma stem cells, which are implicated in tumor regrowth. mskcc.org

Furthermore, the long-term impact of chronic OXPHOS inhibition on normal tissues and the potential for the development of novel resistance mechanisms over extended treatment periods need to be thoroughly investigated. While this compound has shown minimal toxicity to normal cells in preclinical models, long-term studies are necessary to confirm this in a clinical setting. excli.deexcli.de

Key areas for future investigation include:

Conducting long-term in vivo studies to assess the sustained efficacy of this compound and its impact on tumor recurrence.

Evaluating the effect of this compound on cancer stem cell populations and their ability to initiate new tumor growth.

Monitoring for the emergence of novel resistance mechanisms during prolonged exposure to this compound.

Assessing the potential of this compound as an adjuvant therapy to reduce the risk of recurrence after initial treatment.

These future research directions are vital for fully understanding the therapeutic potential of this compound and translating its promise into improved outcomes for cancer patients.

Q & A

Q. What is the molecular mechanism of S-Gboxin in selectively targeting cancer cells with elevated OXPHOS activity?

this compound inhibits mitochondrial oxidative phosphorylation (OXPHOS) by reducing the mitochondrial membrane potential (ΔΨm) in metabolically active tumor cells. This selectivity is attributed to its preferential action on cancer cells with heightened OXPHOS activity, sparing normal somatic cells. Experimental validation includes TMRM fluorescence assays to measure ΔΨm and qPCR analysis of stemness-associated transcription factors (e.g., Klf4/Klf5), which are downregulated post-treatment .

Q. Which preclinical models are most effective for studying this compound's antitumor effects?

Key models include:

- Genetically engineered mouse models (GEMMs) : KSC mice (Kras; p53; Setd2) for studying SETD2-deficient pancreatic tumors.

- Patient-derived xenografts (PDX) : Stratified by H3K36me3 levels to assess differential sensitivity.

- In vitro organoids : Derived from pancreatic tumors to measure OCR (oxygen consumption rate) and mitochondrial function .

Q. How should researchers characterize this compound's chemical properties for experimental reproducibility?

Critical parameters include:

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to assess this compound's combinatorial therapies?

- Dose optimization : Use SYBR Green-based viability assays to determine IC values in tumor organoids.

- Synergy analysis : Apply Chou-Talalay combination indices to evaluate interactions with epigenetic modulators (e.g., JQ1, a BET inhibitor).

- In vivo validation : Monitor survival rates and metastatic burden via ultrasound and H&E staining in PDX models stratified by H3K36me3 levels .

Q. How can researchers resolve contradictions in this compound's efficacy across pancreatic cancer subtypes?

Discrepancies often arise from tumor heterogeneity in SETD2/H3K36me3 status. To address this:

- Stratify cohorts : Use immunohistochemistry (IHC) to classify tumors as H3K36me3 or H3K36me3.

- Mechanistic profiling : Compare OCR and ATP production rates between subtypes.

- Clinical correlation : Analyze survival outcomes in PDX models treated with this compound ± JQ1, noting enhanced sensitivity in H3K36me3 tumors .

Q. What statistical approaches are recommended for analyzing this compound's impact on tumor metastasis and survival?

- Kaplan-Meier analysis : Compare overall survival (OS) in treated vs. control cohorts.

- Multivariate regression : Adjust for confounders like tumor volume and CAF heterogeneity.

- Error quantification : Report SEM for OCR measurements and use log-rank tests for survival data .

Q. How should researchers optimize protocols for this compound administration in vivo?

- Dosing regimen : Administer 10 mg/kg intraperitoneally every 48 hours, validated in KSC mice.

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS to ensure sustained target engagement.

- Toxicity monitoring : Track body weight and liver enzymes to exclude off-target effects .

Methodological Guidelines

Q. What criteria define a robust experimental design for validating this compound's target specificity?

- Controls : Include DMSO-treated organoids and non-tumor cells (e.g., pancreatic ductal cells).

- Endpoint assays : Combine functional (OCR, ΔΨm) and molecular (qPCR, Western blot) readouts.

- Blinding : Randomize treatment groups and blind analysts to reduce bias .

Q. How can researchers address variability in this compound's response due to tumor microenvironment (TME) heterogeneity?

Q. What steps ensure ethical compliance when using PDX models for this compound testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.